2-(1,7-Diazaspiro[4.4]nonan-1-yl)acetamide
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Overview
Description
2-(1,7-Diazaspiro[4.4]nonan-1-yl)acetamide is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a diazaspiro nonane ring and an acetamide group. The spirocyclic structure imparts unique chemical and physical properties, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,7-Diazaspiro[4.4]nonan-1-yl)acetamide typically involves the reaction of 1,7-diazaspiro[4.4]nonane with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the by-products and facilitate the formation of the acetamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(1,7-Diazaspiro[4.4]nonan-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles replace the acetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the spirocyclic ring.
Reduction: Reduced forms of the acetamide group.
Substitution: Substituted derivatives with various functional groups replacing the acetamide moiety.
Scientific Research Applications
2-(1,7-Diazaspiro[4.4]nonan-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-(1,7-Diazaspiro[4.4]nonan-1-yl)acetamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors with high affinity, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one
- 1,7-Diazaspiro[4.4]nonan-6-one hydrochloride
Uniqueness
2-(1,7-Diazaspiro[4.4]nonan-1-yl)acetamide is unique due to its specific spirocyclic structure and the presence of the acetamide group. This combination imparts distinct chemical properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer better stability, reactivity, and biological activity .
Properties
Molecular Formula |
C9H17N3O |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-(1,7-diazaspiro[4.4]nonan-1-yl)acetamide |
InChI |
InChI=1S/C9H17N3O/c10-8(13)6-12-5-1-2-9(12)3-4-11-7-9/h11H,1-7H2,(H2,10,13) |
InChI Key |
MKAKEXYNEADYPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC2)N(C1)CC(=O)N |
Origin of Product |
United States |
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